molecular formula C23H22O B14475149 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL CAS No. 65213-15-2

9-(2-Tert-butylphenyl)-9H-fluoren-9-OL

Cat. No.: B14475149
CAS No.: 65213-15-2
M. Wt: 314.4 g/mol
InChI Key: LDEUWBSSGDPGGS-UHFFFAOYSA-N
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Description

9-(2-Tert-butylphenyl)-9H-fluoren-9-OL is an organic compound that belongs to the class of fluorenols It is characterized by the presence of a tert-butylphenyl group attached to the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL typically involves the reaction of 9-fluorenone with 2-tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-Tert-butylphenyl)-9H-fluoren-9-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a hydrocarbon.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 9-(2-Tert-butylphenyl)-9H-fluoren-9-one.

    Reduction: Formation of 9-(2-Tert-butylphenyl)-9H-fluorene.

    Substitution: Formation of various substituted fluorenols depending on the reagent used.

Scientific Research Applications

9-(2-Tert-butylphenyl)-9H-fluoren-9-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butylphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9H-fluoren-9-OL: Lacks the tert-butyl group, resulting in different chemical and physical properties.

    9-(2-Methylphenyl)-9H-fluoren-9-OL: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.

    9-(2-Isopropylphenyl)-9H-fluoren-9-OL: Features an isopropyl group, which affects its steric and electronic properties.

Uniqueness

9-(2-Tert-butylphenyl)-9H-fluoren-9-OL is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

65213-15-2

Molecular Formula

C23H22O

Molecular Weight

314.4 g/mol

IUPAC Name

9-(2-tert-butylphenyl)fluoren-9-ol

InChI

InChI=1S/C23H22O/c1-22(2,3)20-14-8-9-15-21(20)23(24)18-12-6-4-10-16(18)17-11-5-7-13-19(17)23/h4-15,24H,1-3H3

InChI Key

LDEUWBSSGDPGGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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